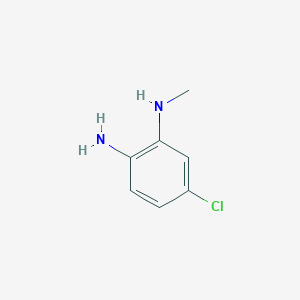

5-Chloro-N1-methylbenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKCZOYKZRSPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 84859-27-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-Chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties, safety data inferred from closely related analogs, and expected reactivity based on the principles of organic chemistry. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this versatile chemical scaffold.

Introduction and Chemical Identity

This compound, also known as 4-chloro-N1-methyl-1,2-benzenediamine, is a substituted ortho-phenylenediamine. Ortho-phenylenediamines are a class of aromatic compounds recognized as important building blocks in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of a chloro substituent and an N-methyl group on the diamine scaffold is anticipated to modulate its physicochemical properties and reactivity, making it a valuable intermediate for creating diverse molecular libraries for drug discovery and other applications. Notably, this compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).

Chemical Structure:

A diagram of the chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 84859-27-8 | |

| Molecular Formula | C₇H₉ClN₂ | |

| Molecular Weight | 156.61 g/mol | |

| Predicted Boiling Point | 296.5 ± 25.0 °C | [1] |

| Predicted Density | 1.272 ± 0.06 g/cm³ | [1] |

| SMILES | CNC1=C(C=CC(=C1)Cl)N |

Synthesis and Purification

A specific, validated protocol for the synthesis of this compound is not detailed in publicly available sources. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach to synthesizing substituted ortho-phenylenediamines involves the reduction of a corresponding ortho-nitroaniline.

Proposed Synthetic Workflow:

A proposed synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

-

N-Methylation of 4-Chloro-2-nitroaniline: The starting material, 4-chloro-2-nitroaniline, can be methylated on the amino group. This reaction is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Reduction of the Nitro Group: The resulting 4-chloro-N-methyl-2-nitroaniline can then be reduced to the corresponding diamine. A variety of reducing agents can be employed for this transformation, including:

-

Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

-

-

Work-up and Purification: Following the reduction, the reaction mixture would be neutralized, and the product extracted into an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final this compound.

Analytical Characterization

While specific spectra for this compound are not publicly available, the following are the expected spectroscopic signatures based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino and methylamino groups and the electron-withdrawing chloro group. The methyl carbon would appear at a characteristic upfield chemical shift.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 156, with a characteristic isotopic pattern (M+2) at m/z 158 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the methyl group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration in the fingerprint region.

Reactivity and Applications in Drug Development

Ortho-phenylenediamines are versatile reagents in organic synthesis. The two adjacent amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form various heterocyclic systems.

Expected Reactivity:

Expected reactivity of this compound leading to various heterocyclic systems.

-

Benzimidazole Formation: Reaction with carboxylic acids or aldehydes, often under acidic conditions, will yield substituted benzimidazoles. The N-methyl group will direct the cyclization to form a specific regioisomer. Benzimidazoles are a prominent scaffold in many marketed drugs.

-

Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) will produce substituted quinoxalines, another important heterocyclic motif in medicinal chemistry.

-

Other Heterocycles: Reactions with reagents like phosgene or its equivalents can lead to the formation of benzimidazolones.

The designation of this compound as a "Protein Degrader Building Block" strongly suggests its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for a target protein and a ligand for an E3 ubiquitin ligase are connected by a linker. This diamine could serve as a core component of either the target ligand or the linker, or as a scaffold to connect these different parts.

Safety and Handling

-

Hazard Statements: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Personal Protective Equipment (PPE): It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its structure is well-suited for the construction of diverse heterocyclic compounds, particularly those of interest in drug discovery, such as benzimidazoles and components of protein degraders. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a solid foundation for researchers by summarizing its known attributes, predicting its properties and reactivity, and outlining necessary safety precautions based on available information for related compounds. Further research to fully characterize this compound and explore its applications is warranted.

References

Spectroscopic Characterization of 5-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide

This technical guide provides a detailed exploration of the spectroscopic profile of 5-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document offers insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive analysis based on established spectroscopic principles and data from analogous structures to offer a robust framework for its characterization.

Introduction

This compound (C₇H₉ClN₂, Molecular Weight: 156.61 g/mol ) is a substituted aromatic diamine.[1] Its structural elucidation relies on a combination of modern spectroscopic techniques. Understanding the expected spectral features is paramount for confirming its identity and purity in a laboratory setting. This guide will detail the anticipated outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will reveal the number of different proton environments, their electronic surroundings, and their proximity to neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | Multiplet | 3H | Ar-H | The three protons on the aromatic ring will appear in the aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the chloro and two amino groups. |

| ~ 3.5 - 4.5 | Broad Singlet | 2H | -NH ₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and solvent. |

| ~ 3.0 - 4.0 | Broad Singlet | 1H | -NH -CH₃ | The proton of the secondary amine is also expected to be a broad singlet, potentially exchangeable with D₂O. |

| ~ 2.8 - 3.0 | Singlet | 3H | -NH-CH ₃ | The methyl protons, being attached to a nitrogen, will be deshielded and appear as a singlet downfield from typical alkyl protons. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, relative to TMS at 0.00 ppm):

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 140 - 150 | Ar-C -NH₂ | The carbon atom attached to the primary amino group will be significantly deshielded. |

| ~ 135 - 145 | Ar-C -NHCH₃ | The carbon atom bonded to the secondary amino group will also be in a similar deshielded region. |

| ~ 115 - 130 | Ar-C -Cl | The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen's electronegativity. |

| ~ 110 - 125 | Ar-C H | The remaining three aromatic carbons will appear in this range. |

| ~ 30 - 35 | -NH-C H₃ | The methyl carbon attached to the nitrogen will be in the typical range for such a group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

The procedure for ¹³C NMR is similar to ¹H NMR, with adjustments to the acquisition parameters.

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Primary and Secondary Amines | Two distinct bands may be observed for the symmetric and asymmetric stretching of the -NH₂ group, and a separate band for the -NH- stretch. |

| 3100 - 3000 | C-H Stretch | Aromatic | Characteristic of C-H bonds on the benzene ring. |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Stretching vibrations of the methyl group. |

| 1620 - 1580 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Stretching of the carbon-nitrogen bond. |

| 800 - 700 | C-Cl Stretch | Aryl Halide | The carbon-chlorine bond stretch is typically found in this region. |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

| m/z Value | Ion | Rationale |

| 156/158 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. |

| 141/143 | [M - CH₃]⁺ | Loss of the methyl group. |

| 111 | [M - CH₃ - Cl]⁺ | Subsequent loss of a chlorine radical from the above fragment. |

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and expected data serve as a valuable resource for researchers in the synthesis and characterization of this and related compounds. By understanding the underlying principles of NMR, IR, and MS, and by comparing acquired data to the predictions outlined herein, scientists can confidently verify the structure and purity of their samples.

References

synthesis and characterization of 5-Chloro-N1-methylbenzene-1,2-diamine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Chloro-N1-methylbenzene-1,2-diamine

This guide provides a comprehensive overview of the (CAS No: 84859-27-8), a valuable intermediate in the development of novel pharmaceutical compounds and specialty chemicals.[1] The methodologies detailed herein are grounded in established chemical principles, offering researchers and drug development professionals a robust framework for the preparation and validation of this key building block.

Compound Overview and Strategic Importance

This compound, with the molecular formula C₇H₉ClN₂, is a substituted o-phenylenediamine.[2] The strategic placement of the chloro, methylamino, and primary amino groups on the benzene ring imparts a unique reactivity profile, making it a versatile precursor for the synthesis of various heterocyclic systems, such as benzodiazepines and benzimidazoles, which are core scaffolds in many therapeutic agents.[3][4] The precise control over its synthesis and the rigorous confirmation of its structure and purity are paramount to ensuring the quality and efficacy of downstream products.

| Property | Value | Source |

| CAS Number | 84859-27-8 | |

| Molecular Formula | C₇H₉ClN₂ | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | CSc1cc(ccc1N)Cl | [2] |

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a regioselective, two-step process commencing with 4-chloro-2-nitroaniline. This precursor is readily available and allows for the strategic introduction of the methyl group prior to the reduction of the nitro functionality, which is a common and high-yielding transformation.[5] This approach circumvents the challenges associated with the direct, selective methylation of 4-chloro-o-phenylenediamine, where over-methylation and isomeric mixtures are common pitfalls.[6][7]

The selected pathway involves:

-

N-Methylation: Selective methylation of the amino group of 4-chloro-2-nitroaniline to yield N-methyl-4-chloro-2-nitroaniline.

-

Nitro Group Reduction: Reduction of the nitro group to a primary amine, affording the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Expert Insight: This protocol prioritizes safety, selectivity, and yield. The choice of dimethyl sulfate for methylation is cost-effective, though it is highly toxic and must be handled with extreme care. The use of potassium carbonate as a base is crucial to deprotonate the aniline, facilitating nucleophilic attack. The subsequent reduction using tin(II) chloride is a classic and reliable method for converting aromatic nitro compounds to anilines, particularly effective in the presence of other functional groups.[8]

Step 1: Synthesis of N-Methyl-4-chloro-2-nitroaniline

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol) in 100 mL of acetone.

-

Methylation: Stir the suspension vigorously. From the dropping funnel, add dimethyl sulfate (13.88 g, 0.11 mol) dropwise over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 20 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

-

Purification: Recrystallize the crude product from ethanol to yield N-methyl-4-chloro-2-nitroaniline as a yellow-orange solid.[9]

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the synthesized N-methyl-4-chloro-2-nitroaniline (18.66 g, 0.1 mol) in 150 mL of ethanol.

-

Reduction: To this suspension, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (80 g, 0.35 mol) in 100 mL of concentrated hydrochloric acid (HCl) portion-wise. The reaction is highly exothermic; control the addition rate to maintain a gentle reflux.

-

Reaction Completion: After the addition, continue to stir the mixture at 50-60°C for 2-3 hours. The color of the solution should change from yellow/orange to a lighter shade.

-

Work-up and Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize by adding a 40% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 10-12. This will precipitate tin hydroxides. Caution: This step is highly exothermic.

-

Extraction: Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with ethyl acetate (3 x 50 mL). Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

-

Final Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if required.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system where data from each analysis corroborates the others.

Caption: Integrated analytical workflow for compound characterization.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.

| Analysis Technique | Expected Results | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.8-7.2 (m, 3H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~3.8 (br s, 1H, -NHCH₃), 2.85 (s, 3H, -CH₃) | The aromatic protons will appear as multiplets. The amine protons are broad and may exchange with D₂O. The methyl group appears as a sharp singlet. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 140-145 (C-N), 115-130 (Ar-C), ~31 (CH₃) | Aromatic carbons will be in the typical downfield region. The aliphatic methyl carbon will be significantly upfield. |

| Mass Spec. (EI) | m/z 156 (M⁺), 158 (M⁺+2) | The molecular ion peak (M⁺) corresponds to the molecular weight. The M⁺+2 peak, with an intensity of approximately one-third of M⁺, is characteristic of a monochlorinated compound.[10] |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3050 (Ar C-H stretch), 2950 (Aliphatic C-H stretch), 1620 (C=C stretch), 800-850 (C-Cl stretch) | The distinct N-H stretching bands confirm the presence of both primary and secondary amines. The C-Cl stretch provides evidence of halogenation.[11] |

| HPLC | Single major peak (>98% purity) | Demonstrates the purity of the isolated compound. |

Safety and Handling

Substituted anilines and their precursors are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] All synthetic steps should be performed in a well-ventilated fume hood. Dimethyl sulfate is a potent carcinogen and highly corrosive; specialized handling procedures are required. Waste should be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a reliable and verifiable pathway for the . By adhering to the detailed protocols and employing the described analytical techniques, researchers can confidently produce and validate this important chemical intermediate for its application in pharmaceutical research and development and other advanced scientific fields.

References

- 1. calpaclab.com [calpaclab.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 4-Chloro-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-chloro-N-methyl-2-nitroaniline | C7H7ClN2O2 | CID 2736836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzene, chloro- [webbook.nist.gov]

- 11. 5-Chloro-N-phenylbenzene-1,2-diamine | C12H11ClN2 | CID 526554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Chloro-2-methylaniline 98 95-69-2 [sigmaaldrich.com]

Core Topic: Solubility Profile of 5-Chloro-N1-methylbenzene-1,2-diamine in Organic Solvents

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-N1-methylbenzene-1,2-diamine, a key intermediate in modern organic synthesis. For researchers and drug development professionals, a deep understanding of a compound's solubility is a critical prerequisite for successful process development, from reaction optimization and purification to final formulation. This document synthesizes theoretical principles with actionable experimental protocols. It explores the physicochemical drivers of the compound's solubility, presents a qualitative solubility profile in a range of common organic solvents, and provides a robust, self-validating methodology for precise experimental solubility determination. The objective is to equip scientists with the foundational knowledge and practical tools to make informed solvent-selection decisions.

Introduction: The Critical Role of Solubility

This compound is a substituted aromatic diamine with significant utility as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its unique structure, featuring both electron-donating and electron-withdrawing groups, makes it a versatile synthon. However, the successful application of this compound is fundamentally dependent on its behavior in solution.

Solubility dictates reaction kinetics, influences impurity profiles, and governs the efficiency of crystallization and chromatographic purification. In later-stage drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of biopharmaceutical classification and formulation design[1][2]. An incomplete understanding of solubility can lead to failed batches, low yields, and significant delays in development timelines. This guide addresses this critical need by providing a detailed examination of the factors governing the solubility of this compound.

Theoretical Framework: A Molecular-Level Perspective

The principle of "like dissolves like" provides the foundation for predicting solubility. This is an expression of the intermolecular forces between solute and solvent molecules. The molecular structure of this compound contains several distinct functional groups that dictate its interactions with different types of solvents.

-

Aromatic Benzene Ring: This core structure is nonpolar and lipophilic, favoring interactions with nonpolar or moderately polar solvents through London dispersion forces.

-

Chloro Group (-Cl): As an electronegative substituent, the chloro group induces a dipole moment on the aromatic ring, increasing the overall polarity of the molecule compared to its non-halogenated parent.

-

Methyl Group (-CH₃): The N-methyl group is a small, nonpolar alkyl substituent. While it adds some lipophilicity, its primary impact is electronic and steric, slightly modulating the basicity and hydrogen-bonding capability of the secondary amine.

The combination of a nonpolar aromatic core with highly polar, hydrogen-bonding amine groups and a polar chloro group results in a molecule with a complex and versatile solubility profile. It is expected to be most soluble in polar solvents that can effectively solvate both the polar functional groups and, to a lesser extent, the aromatic ring.

The following diagram illustrates the logical workflow for selecting a solvent based on these molecular interactions.

Caption: Logical workflow for predicting solubility based on intermolecular forces.

Qualitative Solubility Profile

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol / Ethanol | Polar Protic | Very Soluble | Excellent hydrogen bond donors and acceptors, effectively solvating the polar amine groups. |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding capability, but increased alkyl chain size slightly reduces polarity compared to methanol. |

| Water | Polar Protic | Sparingly Soluble to Insoluble | Despite hydrogen bonding, the large, nonpolar aromatic backbone significantly limits aqueous solubility. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | Highly polar solvent with a strong ability to accept hydrogen bonds from the amine groups. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | Similar to DMSO, a highly polar solvent capable of strong dipole-dipole interactions. |

| Acetone | Polar Aprotic | Soluble | Moderately polar ketone that can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | Soluble | Polar solvent, but less effective at solvating strong hydrogen bond donors compared to DMSO or DMF. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Cyclic ether with moderate polarity, effective at dissolving compounds with mixed polarity. |

| Dichloromethane (DCM) | Halogenated | Soluble | A versatile solvent of intermediate polarity that can engage in dipole-dipole interactions. |

| Ethyl Acetate | Ester | Moderately Soluble | Intermediate polarity makes it a common solvent for extraction and chromatography. |

| Toluene | Aromatic Nonpolar | Sparingly Soluble | The aromatic ring can interact favorably with the solute's benzene ring, but it cannot effectively solvate the polar amine groups. |

| Hexane / Heptane | Aliphatic Nonpolar | Insoluble | Lacks the polarity required to overcome the strong intermolecular forces of the solute's crystal lattice. |

Experimental Protocol for Equilibrium Solubility Determination

The most reliable solubility data is generated through careful experimentation. The "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[2][5] The following protocol is designed to be a self-validating system, ensuring the data generated is accurate and reproducible.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Pillars of Trustworthiness:

-

Purity of Materials: Use the highest purity solute and solvent available. Any impurities can affect the measured solubility.[2]

-

Attainment of Equilibrium: The system must be agitated long enough to ensure the solution is truly saturated. This must be experimentally verified.[1][5]

-

Accurate Analysis: The analytical method used for quantification must be specific, accurate, and validated.

Materials & Equipment:

-

This compound (purity >98%)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Syringes and solvent-compatible syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector (or other suitable validated analytical instrument)

Experimental Workflow:

Caption: A robust workflow for experimental equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a known volume of the test solvent (e.g., 5.00 mL). Add an amount of this compound that is well in excess of its expected solubility to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the vials for an extended period. To validate the attainment of equilibrium, set up parallel experiments to be stopped at different time points (e.g., 24, 48, and 72 hours).[6]

-

Sampling and Filtration: After the specified time, remove the vials from the shaker and allow the undissolved solid to settle for 30 minutes within the temperature-controlled environment. Carefully withdraw an aliquot of the clear supernatant with a syringe and immediately pass it through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all particulate matter.[5]

-

Dilution: Weigh the filtered sample to determine its volume (if density is known) or mass. Perform an accurate serial dilution of the filtrate with the same solvent to bring the concentration into the linear working range of your analytical method.

-

Analysis: Quantify the concentration of the diluted sample using a validated HPLC method against a multi-point calibration curve prepared from a stock solution of known concentration.

-

Calculation and Validation: Calculate the concentration of the original, undiluted filtrate. This value is the equilibrium solubility. To validate that equilibrium was reached, compare the solubility values from the different time points (e.g., 48h vs. 72h). The values should be statistically identical, indicating that the solution was fully saturated.

Conclusion

This compound is a molecule of moderate to high polarity, with its solubility being dominated by its capacity for hydrogen bonding. It is predicted to be highly soluble in polar protic and polar aprotic organic solvents, with limited solubility in nonpolar media. While this guide provides a strong theoretical and qualitative foundation, the provided experimental protocol is essential for generating the precise, reliable quantitative data required for rigorous scientific and process development. Adherence to this self-validating methodology will ensure that any decisions based on solubility data are sound, mitigating risks in scale-up, purification, and formulation.

References

Unlocking the Potential of 5-Chloro-N1-methylbenzene-1,2-diamine: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine, represents a versatile yet underexplored building block in synthetic chemistry. Its unique trifunctional nature, featuring a chloro substituent, a primary amine, and a secondary N-methylamine, offers a rich landscape for chemical derivatization and the development of novel molecules with significant potential in medicinal chemistry, materials science, and agrochemicals. This guide provides a comprehensive overview of this compound, proposing promising research avenues grounded in the established reactivity of its constituent functional groups and the known applications of structurally similar molecules. We will delve into detailed synthetic strategies, explore potential therapeutic targets for its derivatives, and present robust experimental protocols to empower researchers in their quest for innovation.

Introduction: The Strategic Value of a Trifunctional Scaffolding

Aromatic diamines are foundational precursors in the synthesis of a vast array of heterocyclic compounds and polymers. The strategic placement of a chlorine atom and an N-methyl group on the phenylenediamine scaffold in this compound introduces specific steric and electronic properties that can be leveraged to fine-tune the characteristics of its derivatives.

-

The Chloro Group: This electron-withdrawing substituent can modulate the pKa of the amino groups, influencing their nucleophilicity and reactivity. Furthermore, the presence of a halogen atom provides a handle for further functionalization through cross-coupling reactions and can enhance the biological activity of resulting compounds through halogen bonding and improved metabolic stability.

-

The N-methyl Group: The methyl group on one of the amine functions introduces steric hindrance, which can direct reactions to the unsubstituted primary amine, enabling regioselective synthesis. In a biological context, N-methylation can significantly impact a molecule's pharmacokinetic profile, including its solubility, membrane permeability, and metabolic fate.

-

The Ortho-diamine Moiety: This arrangement is the gateway to a multitude of cyclocondensation reactions, providing access to important heterocyclic systems such as benzimidazoles, quinoxalines, and phenazines, which form the core of many pharmaceutically active compounds.

This guide will systematically explore the synthetic utility and potential applications stemming from this unique combination of functional groups.

Physicochemical Properties and Toxicological Considerations

While specific experimental data for this compound is scarce, we can infer its general properties and potential hazards based on related compounds.

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₇H₉ClN₂ | Confirmed by chemical suppliers.[1] |

| Molecular Weight | 156.61 g/mol | Confirmed by chemical suppliers.[1] |

| Appearance | Likely a solid at room temperature | Phenylenediamines are often solids. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water. | Aromatic amines generally exhibit good solubility in organic solvents. |

| pKa | Two pKa values for the two amino groups. The primary amine is expected to be more basic than the N-methylated amine. The chloro group will lower the basicity of both amines compared to the unsubstituted diamine. | Electron-withdrawing effect of the chloro group and the electronic effect of the N-methyl group. |

Toxicological Profile: A Word of Caution

Chlorinated aromatic amines are a class of compounds that warrant careful handling due to their potential toxicity. Studies on various chloroanilines have demonstrated hematotoxicity, and some are considered genotoxic.[2][3][4][5] Phenylenediamines, in general, can be skin sensitizers. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound and its derivatives. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Pathways: Accessing the Core Scaffold

The primary challenge in synthesizing this compound is achieving selective mono-N-methylation of 4-chloro-o-phenylenediamine. Several strategies can be envisioned, primarily involving a two-step process of N-methylation of a protected precursor followed by reduction.

Proposed Synthetic Route

A plausible and efficient route involves the initial N-methylation of 2-amino-4-chloro-nitroaniline, followed by the reduction of the nitro group. This approach circumvents the issue of over-methylation of the diamine.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: N-methylation of 2-amino-4-chloro-nitroaniline

This protocol is adapted from general methods for the N-methylation of aromatic amines.[6]

Materials:

-

4-Chloro-2-nitroaniline

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-chloro-2-nitroaniline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Slowly add methyl iodide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude N-methyl-4-chloro-2-nitroaniline.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Detailed Experimental Protocol: Reduction of N-Methyl-4-chloro-2-nitroaniline

This protocol is based on standard nitro group reduction methods.[7]

Materials:

-

N-Methyl-4-chloro-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution (10 M)

-

Dichloromethane (DCM)

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of N-methyl-4-chloro-2-nitroaniline (1 equivalent) in ethanol, add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a 10 M sodium hydroxide solution until the pH is basic.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield this compound. The product can be further purified by column chromatography if necessary.

Potential Research Area 1: Medicinal Chemistry - A Gateway to Bioactive Heterocycles

The ortho-diamine functionality is a well-established precursor for the synthesis of benzimidazoles and quinoxalines, two classes of heterocycles with a broad spectrum of pharmacological activities.

Synthesis of Novel Benzimidazole Derivatives

Benzimidazoles are known to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The reaction of this compound with various aldehydes or carboxylic acids can lead to a library of novel 1-methyl-6-chloro-benzimidazole derivatives.

Caption: General scheme for the synthesis of benzimidazole derivatives.

Structure-Activity Relationship (SAR) Insights:

-

Chloro-substitution: The presence of a chloro group at the 6-position of the benzimidazole ring has been associated with enhanced antimicrobial and antifungal activity.[8]

-

N-methylation: N-substitution on the benzimidazole core can influence the molecule's interaction with biological targets and its pharmacokinetic properties.

Proposed Research Directions:

-

Antimicrobial Agents: Synthesize a series of benzimidazoles with diverse substituents at the 2-position and screen them against a panel of pathogenic bacteria and fungi. The chloro and N-methyl groups may contribute to improved potency and a favorable ADMET profile.

-

Anticancer Agents: Explore the anticancer potential of the synthesized benzimidazoles. Certain substituted benzimidazoles have shown activity against various cancer cell lines.[9]

Synthesis of Novel Quinoxaline and Phenazine Derivatives

Quinoxalines, formed by the condensation of o-diamines with 1,2-dicarbonyl compounds, are another class of heterocycles with significant biological activities, including anticancer and antimicrobial properties.[3][10][11] The N-methyl group in the starting material would lead to N-methylated quinoxalinium salts or related structures. Furthermore, oxidative cyclization of N-methyl-o-phenylenediamines can lead to the formation of phenazines, a class of redox-active compounds with interesting biological and electronic properties.[11][12][13][14]

Caption: Potential synthesis of quinoxaline and phenazine derivatives.

Proposed Research Directions:

-

Kinase Inhibitors: Many quinoxaline derivatives act as kinase inhibitors. The synthesized chloro- and N-methyl-substituted quinoxalines could be screened against a panel of kinases relevant to cancer and inflammatory diseases.

-

Redox-Active Probes: Phenazine derivatives can be investigated for their potential as redox-active probes or as agents that induce oxidative stress in cancer cells.

Potential Research Area 2: Materials Science - Building Blocks for High-Performance Polymers

Aromatic diamines are key monomers in the synthesis of high-performance polymers like polyimides and aramids, known for their exceptional thermal stability and mechanical strength.[15][16]

Polyimide Synthesis

This compound can be used as a diamine monomer in the polycondensation reaction with various dianhydrides to form novel polyimides. The presence of the chloro and N-methyl groups is expected to influence the polymer's properties:

-

Improved Solubility: The N-methyl group can disrupt polymer chain packing, potentially leading to improved solubility in organic solvents, which is often a challenge with rigid-rod polyimides.

-

Modified Thermal Properties: The chloro substituent may enhance the flame retardancy of the resulting polymer.

-

Tailorable Dielectric Properties: The polar nature of the chloro and amine functionalities could be exploited to tune the dielectric constant of the polyimides, making them suitable for applications in microelectronics.

Aramid Synthesis

While the N-methyl group might interfere with the traditional synthesis of aramids which relies on the reaction of diamines with diacid chlorides, alternative polymerization strategies could be explored. The resulting N-methylated aramids could exhibit increased flexibility and different solubility characteristics compared to their non-methylated counterparts.

Potential Research Area 3: Agrochemicals - Scaffolds for Novel Pesticides and Herbicides

Many commercial agrochemicals contain N-aryl and heterocyclic moieties. The structural features of this compound make it an interesting starting point for the synthesis of new potential herbicides, insecticides, or fungicides.

Proposed Research Directions:

-

Synthesis of Diamide Insecticides: The diamine can be derivatized to form novel diamide compounds, a class of insecticides with a favorable safety profile.[8]

-

Development of Herbicidal Compounds: The phenylenediamine scaffold can be incorporated into structures known to exhibit herbicidal activity.[17][18] The chloro and methyl substituents can be varied to optimize efficacy and selectivity.

Conclusion and Future Outlook

This compound is a chemical entity with significant untapped potential. Its unique substitution pattern provides a versatile platform for the synthesis of a wide range of novel compounds. The most promising avenues for research lie in the field of medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents based on benzimidazole and quinoxaline scaffolds. Furthermore, its application as a monomer in the synthesis of high-performance polymers with tailored properties warrants exploration. The potential for developing new agrochemicals also presents an exciting opportunity. This guide has outlined the foundational knowledge and provided actionable experimental protocols to empower researchers to unlock the full potential of this intriguing molecule. The journey from a simple building block to a high-value chemical entity is now open for exploration.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assessment of chloroaniline toxicity by the submitochondrial particle assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN102557964A - Synthesis method for N-Methyl-o-Phenylenediamine (salt) and isomeride thereof - Google Patents [patents.google.com]

- 7. CN110272347A - A kind of synthetic method of N- methyl-o-phenylenediamine hydrochloride - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Biological Screening of Novel 5-Chloro-N1-methylbenzene-1,2-diamine Derivatives

Foreword: The Rationale for Screening a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. The 5-Chloro-N1-methylbenzene-1,2-diamine core represents such a scaffold—a versatile yet underexplored starting point for medicinal chemistry. Diamine-containing molecules are privileged structures, appearing in numerous FDA-approved drugs and clinical candidates, valued for their ability to form key hydrogen bonds and coordinate with metallic cofactors in enzyme active sites[1]. The introduction of a chloro-substituent and a methyl group modulates the electronic and lipophilic properties of the phenylenediamine core, offering a unique vector in chemical space that could confer novel potency or selectivity against a range of biological targets.

This guide eschews a one-size-fits-all approach. Instead, it presents a strategic, multi-pronged screening paradigm designed to comprehensively interrogate the biological potential of novel derivatives of this core structure. We will proceed from broad, high-throughput primary assays to more focused secondary and mechanistic studies, integrating computational methods to build a robust profile of each candidate compound. The causality behind each experimental choice is explained, ensuring that the resulting data is not only accurate but also mechanistically insightful.

Chapter 1: The Strategic Screening Cascade

The journey from a novel compound to a validated hit requires a structured, tiered approach known as a screening cascade. This strategy is designed to efficiently manage resources by using broad, cost-effective assays to initially assess a library of compounds, followed by progressively more complex and specific assays for the most promising candidates. This hierarchical process maximizes the discovery potential while minimizing effort on inactive or undesirable molecules.

The workflow begins with high-throughput primary screening against diverse biological endpoints, such as general cytotoxicity, antimicrobial activity, and antioxidant potential. Compounds that demonstrate activity ("hits") in these screens are then subjected to secondary assays to confirm their activity, establish dose-response relationships (e.g., IC50), and assess initial selectivity. Finally, validated hits proceed to tertiary, mechanism-of-action (MoA) studies to identify their specific molecular targets and pathways.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Novel 5-Chloro-1-methylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the synthesis of 2-substituted 5-chloro-1-methylbenzimidazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Starting from the asymmetric diamine, 5-Chloro-N1-methylbenzene-1,2-diamine, this document provides a robust, step-by-step protocol for its condensation with various aromatic aldehydes. We delve into the mechanistic underpinnings of the reaction, offer expert insights into optimizing reaction conditions, and present a clear workflow for the synthesis, purification, and characterization of the target compounds. This application note is designed to be a practical resource for researchers in organic synthesis and drug discovery, enabling the efficient generation of diverse benzimidazole libraries for screening and development.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core is a privileged heterocyclic motif frequently encountered in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The ability to readily functionalize the benzimidazole ring at various positions makes it an attractive scaffold for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on the synthesis of benzimidazoles from this compound. The introduction of a chloro group at the 5-position and a methyl group at the N1-position can significantly influence the physicochemical and biological properties of the resulting molecules. The chloro substituent can enhance membrane permeability and metabolic stability, while the N1-methyl group can improve oral bioavailability and modulate receptor binding.

Reaction Scheme and Mechanism

The synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes is a well-established acid-catalyzed condensation-cyclization reaction.[3][4][5] The general reaction scheme is depicted below:

Scheme 1: General Synthesis of 2-Substituted 5-Chloro-1-methylbenzimidazoles

(Self-generated image, not from a direct search result)

The reaction proceeds through the following key steps:

-

Schiff Base Formation: The more nucleophilic amino group of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate. In the case of this compound, the primary amine is more nucleophilic and will preferentially react with the aldehyde.

-

Intramolecular Cyclization: The remaining secondary amino group then attacks the imine carbon of the Schiff base in an intramolecular fashion, forming a five-membered diaminobenzimidazoline ring.[3][6]

-

Aromatization: The benzimidazoline intermediate is then oxidized to the stable aromatic benzimidazole. This oxidation can be effected by an external oxidizing agent or, in many cases, by atmospheric oxygen, especially at elevated temperatures.[5]

Experimental Protocol

This protocol provides a general method for the synthesis of 2-substituted 5-chloro-1-methylbenzimidazoles. The reaction conditions can be optimized for different aldehydes.

Materials and Reagents

-

This compound

-

Aromatic aldehyde of choice (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Thin-layer chromatography (TLC) plates and chamber

Detailed Procedure

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 6.38 mmol) in absolute ethanol (30 mL).

-

Addition of Reagents: To this solution, add the desired aromatic aldehyde (6.38 mmol, 1.0 eq.) followed by glacial acetic acid (0.5 mL) as a catalyst.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with constant stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

References

- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation [systems.enpress-publisher.com]

- 5. ijariie.com [ijariie.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: A Versatile Protocol for the Synthesis of 6-Chloro-1-methyl-2-substituted-1H-benzo[d]imidazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the condensation of 5-Chloro-N1-methylbenzene-1,2-diamine with a variety of aldehydes to synthesize a library of 6-chloro-1-methyl-2-substituted-1H-benzo[d]imidazole derivatives. Benzimidazoles are a privileged scaffold in medicinal chemistry, and this protocol offers a reliable and adaptable method for accessing novel analogues for drug discovery and development. The causality behind experimental choices, from catalyst selection to purification strategies, is thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The core structure's resemblance to naturally occurring purines allows for interaction with various biopolymers. The synthesis of substituted benzimidazoles is therefore of paramount importance for the exploration of new therapeutic agents.

The condensation of an o-phenylenediamine with an aldehyde is one of the most direct and versatile methods for the construction of the benzimidazole nucleus.[3][4] This application note focuses on the specific precursor, this compound, to generate 6-chloro-1-methyl-2-substituted-1H-benzo[d]imidazoles. The presence of the chloro and N-methyl substituents can significantly influence the pharmacological profile of the resulting compounds.

Reaction Mechanism and Scientific Rationale

The condensation of this compound with an aldehyde proceeds through a well-established mechanism. The reaction is typically acid-catalyzed and involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring system.

Mechanism Outline:

-

Schiff Base Formation: The more nucleophilic primary amine of the diamine attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a Schiff base intermediate.

-

Intramolecular Cyclization: The secondary amine then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydrobenzimidazole ring.

-

Aromatization: The dihydrobenzimidazole intermediate is then oxidized to the thermodynamically stable aromatic benzimidazole. In many protocols, an external oxidizing agent is used, while in others, atmospheric oxygen can suffice, particularly with certain catalysts.[2][5]

The choice of catalyst is critical for the efficiency and selectivity of the reaction. A variety of catalysts, including Brønsted and Lewis acids, as well as heterogeneous catalysts, have been successfully employed.[6][7] For this protocol, we propose the use of a mild acid catalyst which has been shown to be effective in promoting the condensation while minimizing side reactions.

Experimental Workflow

The overall experimental workflow is designed for efficiency and ease of execution in a standard medicinal chemistry laboratory.

Caption: Experimental workflow for the synthesis of substituted benzimidazoles.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific aldehydes.

Materials and Reagents:

-

This compound

-

Various aromatic and aliphatic aldehydes

-

p-Toluenesulfonic acid (p-TSA) or a similar mild acid catalyst

-

Ethanol (or another suitable solvent such as methanol or acetonitrile)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Solvent Addition: Add ethanol to the flask to achieve a concentration of approximately 0.2 M with respect to the diamine.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction time will vary depending on the aldehyde used (typically 2-8 hours).

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.[8][9][10]

Data Presentation: Representative Examples

The following table summarizes the expected outcomes for the condensation of this compound with a selection of aldehydes, based on typical yields reported in the literature for similar reactions.[8][11]

| Entry | Aldehyde | Product | Expected Yield (%) |

| 1 | Benzaldehyde | 6-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole | 85-95 |

| 2 | 4-Chlorobenzaldehyde | 6-Chloro-2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole | 80-90 |

| 3 | 4-Methoxybenzaldehyde | 6-Chloro-2-(4-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole | 88-98 |

| 4 | 2-Naphthaldehyde | 6-Chloro-1-methyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 82-92 |

| 5 | Butyraldehyde | 6-Chloro-1-methyl-2-propyl-1H-benzo[d]imidazole | 75-85 |

Troubleshooting and Optimization

-

Low Yields: If the reaction yield is low, consider increasing the amount of catalyst or extending the reaction time. The choice of solvent can also have a significant impact; for less reactive aldehydes, a higher boiling solvent like toluene might be beneficial.

-

Side Product Formation: The formation of N,N'-disubstituted byproducts can sometimes occur. Optimizing the stoichiometry of the reactants (a slight excess of the aldehyde is recommended) can help minimize this.

-

Purification Challenges: If the product is difficult to separate from starting materials or byproducts, adjusting the polarity of the chromatography eluent or using a different stationary phase may be necessary.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of a diverse range of 6-chloro-1-methyl-2-substituted-1H-benzo[d]imidazoles. By understanding the underlying reaction mechanism and the rationale for the experimental choices, researchers can confidently apply and adapt this protocol to accelerate their drug discovery efforts. The provided methodology is robust, scalable, and amenable to the generation of compound libraries for further biological evaluation.

References

- 1. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Cu(II)-Catalyzed Cascade of N-Phenyl- o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1 H-benzo[ d]imidazol-2-yl)phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-Chloro-N1-methylbenzene-1,2-diamine as a Versatile Building Block in Organic Synthesis

Introduction

5-Chloro-N1-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine that serves as a valuable and versatile building block in modern organic synthesis. Its unique structural features—a chlorine atom and a methylamino group on the benzene ring—offer chemists a powerful tool for introducing specific electronic and steric properties into target molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of high-value heterocyclic compounds. We will delve into detailed, field-proven protocols, explain the underlying reaction mechanisms, and offer insights into the practical aspects of its application.

Physicochemical Properties and Safety Information

Before embarking on any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.

| Property | Value |

| CAS Number | 84859-27-8[1][2] |

| Molecular Formula | C₇H₉ClN₂ |

| Molecular Weight | 156.61 g/mol |

| Appearance | Solid (form may vary) |

| SMILES | CNC1=C(C=CC(=C1)Cl)N |

Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Core Applications in Heterocyclic Synthesis

The primary utility of this compound lies in its ability to undergo condensation reactions with a variety of electrophiles to form fused heterocyclic systems. The two adjacent amino groups provide a reactive di-nucleophilic center for the construction of five- and six-membered rings. This application note will focus on two of the most important classes of heterocycles accessible from this building block: benzimidazoles and quinoxalines .

Application 1: Synthesis of Substituted Benzimidazoles

Benzimidazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The reaction of this compound with aldehydes or carboxylic acids is a direct and efficient route to novel substituted benzimidazoles.

Reaction Scheme: Synthesis of a 6-Chloro-1-methyl-1H-benzo[d]imidazole Derivative

Caption: General workflow for the synthesis of benzimidazoles.

Detailed Experimental Protocol: Synthesis of 6-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole

This protocol describes the synthesis of a model benzimidazole derivative using benzaldehyde as the coupling partner.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.05 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Ethanol (as solvent)

-

Sodium bicarbonate (for work-up)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.57 g, 10 mmol).

-

Add ethanol (50 mL) and stir until the solid is fully dissolved.

-

Add benzaldehyde (e.g., 1.11 g, 10.5 mmol) and p-TSA (e.g., 0.19 g, 1 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize the acid catalyst.

-

Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 6-Chloro-1-methyl-2-phenyl-1H-benzo[d]imidazole.

Mechanistic Insights:

The formation of the benzimidazole ring proceeds through a well-established mechanism. The more nucleophilic amino group of the diamine attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to form a Schiff base. An intramolecular cyclization then occurs, where the second amino group attacks the imine carbon. Finally, an oxidative aromatization step, often facilitated by air or a mild oxidant, leads to the stable benzimidazole product. The acid catalyst serves to activate the aldehyde carbonyl group towards nucleophilic attack.

Application 2: Synthesis of Substituted Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and organic electronics. They are readily synthesized by the condensation of ortho-phenylenediamines with 1,2-dicarbonyl compounds.

Reaction Scheme: Synthesis of a 6-Chloro-1-methylquinoxaline Derivative

Caption: General workflow for the synthesis of quinoxalines.

Detailed Experimental Protocol: Synthesis of 6-Chloro-1-methyl-2,3-diphenylquinoxaline

This protocol details the synthesis of a diphenyl-substituted quinoxaline using benzil as the 1,2-dicarbonyl partner.

Materials:

-

This compound (1.0 eq)

-

Benzil (1.0 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (e.g., 1.57 g, 10 mmol) in ethanol (40 mL).

-

Add a solution of benzil (e.g., 2.10 g, 10 mmol) in ethanol (20 mL) to the flask.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature. A precipitate of the product usually begins to form within 30 minutes.

-

Continue stirring for an additional 2-3 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the pure 6-Chloro-1-methyl-2,3-diphenylquinoxaline. Further purification by recrystallization from ethanol can be performed if necessary.

Mechanistic Insights:

The synthesis of quinoxalines from ortho-phenylenediamines and 1,2-dicarbonyls is a straightforward condensation reaction.[3] The reaction is initiated by the nucleophilic attack of one of the amino groups on a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal. This is followed by an intramolecular cyclization and two subsequent dehydration steps to yield the fully aromatic quinoxaline ring system. The acidic catalyst protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction rate.

Conclusion

This compound is a highly effective building block for the synthesis of medicinally relevant benzimidazole and quinoxaline scaffolds. The protocols detailed in this application note are robust, scalable, and utilize readily available reagents and mild reaction conditions. By understanding the underlying mechanisms and following these detailed procedures, researchers can confidently employ this versatile starting material to generate diverse libraries of heterocyclic compounds for applications in drug discovery and materials science.

References

Application Note: Rapid Synthesis of Benzimidazole Scaffolds via Microwave-Assisted Cyclocondensation of Substituted Diamines

Abstract

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] Traditional synthetic methods often require harsh conditions, long reaction times, and complex purification procedures.[3] This application note details a robust, efficient, and environmentally conscious protocol for the synthesis of 2-substituted benzimidazoles utilizing microwave-assisted organic synthesis (MAOS). By leveraging the rapid, uniform heating of microwave irradiation, the cyclocondensation of substituted o-phenylenediamines with various aldehydes or carboxylic acids can be achieved in minutes instead of hours, with significantly higher yields and purity.[1][4][5] This guide provides a foundational understanding of the reaction mechanism, a detailed step-by-step protocol, optimization strategies, and troubleshooting advice to enable researchers to rapidly generate diverse benzimidazole libraries for drug discovery and development.

Introduction: The Power of Microwaves in Heterocyclic Chemistry

The benzimidazole core is structurally analogous to naturally occurring purines, allowing it to readily interact with biopolymers and exhibit a vast spectrum of pharmacological activities, including antiulcer, anthelmintic, antiviral, and anticancer properties.[2][6] Consequently, the development of efficient synthetic routes to this scaffold is of paramount importance.